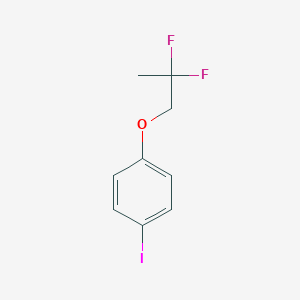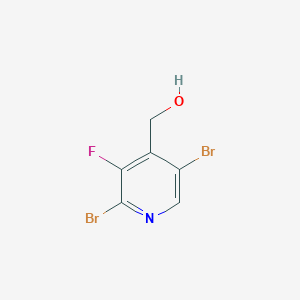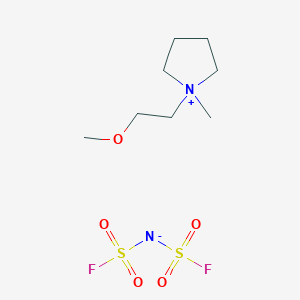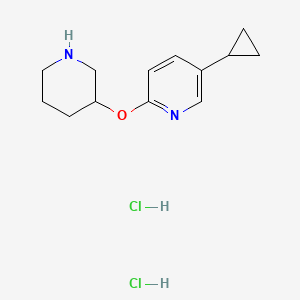
5-Cyclopropyl-2-(piperidin-3-yloxy)pyridine dihydrochloride
Overview
Description
“5-Cyclopropyl-2-(piperidin-3-yloxy)pyridine dihydrochloride” is a chemical compound with the CAS Number: 2060041-05-4 . It has a molecular weight of 291.22 .
Molecular Structure Analysis
The IUPAC Name for this compound is 5-cyclopropyl-2-(piperidin-3-yloxy)pyridine dihydrochloride . The InChI Code is 1S/C13H18N2O.2ClH/c1-2-12(9-14-7-1)16-13-6-5-11(8-15-13)10-3-4-10;;/h5-6,8,10,12,14H,1-4,7,9H2;2*1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Related Compounds : Compounds with structures similar to 5-Cyclopropyl-2-(piperidin-3-yloxy)pyridine dihydrochloride have been synthesized and studied. For instance, 1-Piperidino-1-trimethylsilyloxycyclopropane, related to the piperidine structure, reacts as cyclopropanone equivalents in the formation of various compounds like pyrroles and pyrrolizidines (Wasserman et al., 1989).
Use in Synthetic Applications : Related piperidinyl structures have been used in synthetic chemistry. For example, a synthesis process involving piperidin-4-yloxy pyrimidinamine, a key intermediate in deoxycytidine kinase inhibitors, was developed (Zhang et al., 2009).
Development of Antibacterial Agents : Compounds with cyclopropyl and piperidinyl groups have been explored for their antibacterial properties. For example, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives exhibit antibacterial activity (Miyamoto et al., 1987).
Biological Applications
Pharmacological Research : Related structures have been studied for pharmacological uses. For example, compounds with cyclopropyl-piperidinyl structures have shown activity as histamine H(3) receptor inverse agonists, enhancing cognitive abilities and promoting wakefulness (Hudkins et al., 2014).
Molecular Design for Medical Applications : The design of molecules incorporating piperidine units has been explored for medical applications. For instance, synthetic bacteriochlorins with spiro-piperidine motifs have been studied for their potential in medical imaging and therapy (Reddy et al., 2013).
Inhibition of Mammalian Topoisomerase II : Some cyclopropyl-pyridinyl derivatives have shown inhibitory activity against mammalian topoisomerase II, suggesting potential applications in cancer therapy (Wentland et al., 1993).
Safety And Hazards
properties
IUPAC Name |
5-cyclopropyl-2-piperidin-3-yloxypyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.2ClH/c1-2-12(9-14-7-1)16-13-6-5-11(8-15-13)10-3-4-10;;/h5-6,8,10,12,14H,1-4,7,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJAECLOBPSVTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=NC=C(C=C2)C3CC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-2-(piperidin-3-yloxy)pyridine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



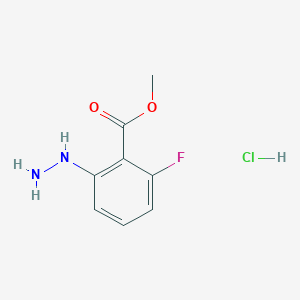
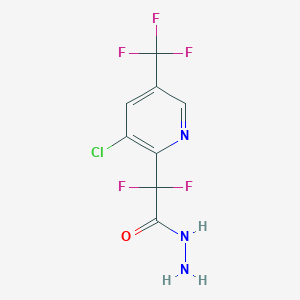
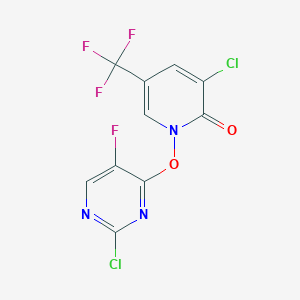
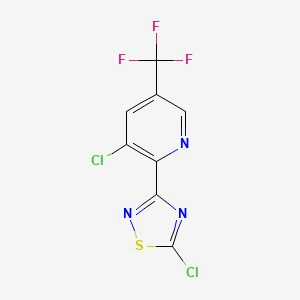
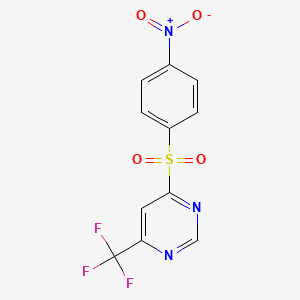
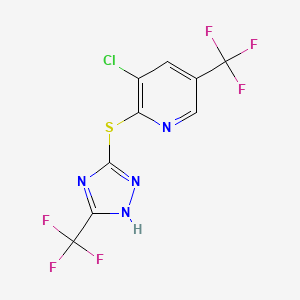
![3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1436360.png)
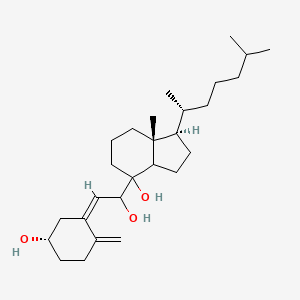
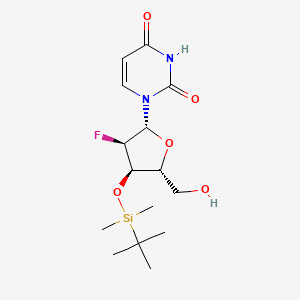
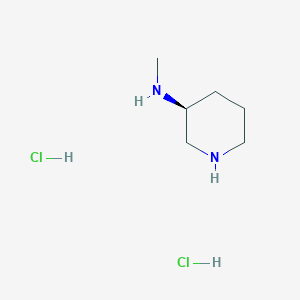
![rel-(1S,3R,5S)-3-{[(benzyloxy)carbonyl]amino}-5-hydroxycyclohexane-1-carboxylic acid](/img/structure/B1436368.png)
